molecular formula C25H27N3O5 B10998752 N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine

N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine

Cat. No.: B10998752
M. Wt: 449.5 g/mol
InChI Key: SJQXXJXXLMEDFO-NGICGMGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a quinazoline moiety, a cyclohexyl group, and an L-phenylalanine residue

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine typically involves multi-step organic synthesis. The process begins with the preparation of the quinazoline core, followed by the introduction of the cyclohexyl group and the L-phenylalanine residue. Key steps include:

    Formation of the Quinazoline Core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Cyclohexyl Group: This step involves the use of trans-4-cyclohexylmethyl intermediates, which are coupled to the quinazoline core using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Incorporation of L-Phenylalanine: The final step involves the coupling of L-phenylalanine to the cyclohexyl-quinazoline intermediate using peptide coupling techniques.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers for the coupling steps and large-scale reactors for the cyclization reactions. Purification methods such as recrystallization, chromatography, and lyophilization would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline moiety, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclohexyl and phenylalanine residues.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts like triethylamine (TEA).

Major Products:

    Oxidation: Quinazoline N-oxides.

    Reduction: Alcohols or amines derived from the carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Material Science: Its unique structure allows it to be used in the design of novel polymers and materials with specific properties.

Biology:

    Enzyme Inhibition: The compound has potential as an inhibitor of enzymes that interact with quinazoline derivatives, making it a candidate for drug development.

    Protein Binding: Its ability to bind to specific proteins can be exploited in biochemical assays and studies.

Medicine:

    Drug Development: The compound’s structural features make it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.

    Diagnostics: It can be used in the development of diagnostic tools for detecting specific biomolecules.

Industry:

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Manufacturing: Its potential as a drug candidate makes it valuable in the pharmaceutical industry for the development of new medications.

Mechanism of Action

The mechanism of action of N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may bind to the active site of enzymes, blocking substrate access and thus inhibiting the enzyme’s function. Additionally, the cyclohexyl and phenylalanine residues may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

    Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as kinase inhibitors in cancer therapy.

    Cyclohexyl Derivatives: Compounds like cyclohexylamine and cyclohexanol, which have applications in various chemical processes.

    Phenylalanine Derivatives: Compounds such as L-phenylalanine methyl ester and L-phenylalanine benzyl ester, which are used in peptide synthesis.

Uniqueness: N-({trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexyl}carbonyl)-L-phenylalanine is unique due to its combination of a quinazoline core, a cyclohexyl group, and an L-phenylalanine residue. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H27N3O5

Molecular Weight

449.5 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C25H27N3O5/c29-22(26-21(24(31)32)14-16-6-2-1-3-7-16)18-12-10-17(11-13-18)15-28-23(30)19-8-4-5-9-20(19)27-25(28)33/h1-9,17-18,21H,10-15H2,(H,26,29)(H,27,33)(H,31,32)/t17?,18?,21-/m0/s1

InChI Key

SJQXXJXXLMEDFO-NGICGMGXSA-N

Isomeric SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=O)C(=O)NC(CC4=CC=CC=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.